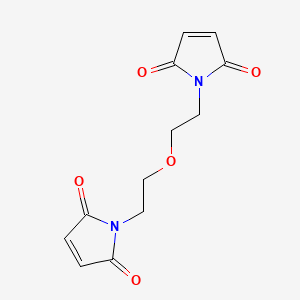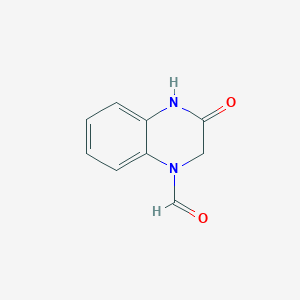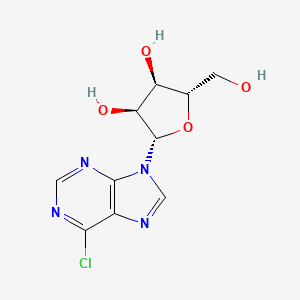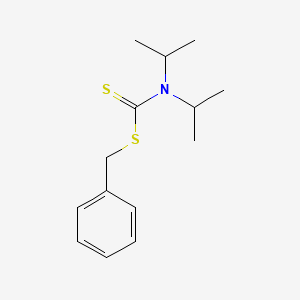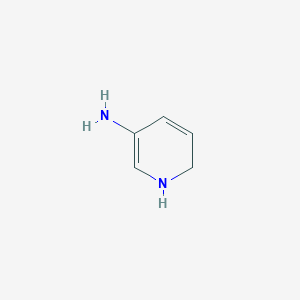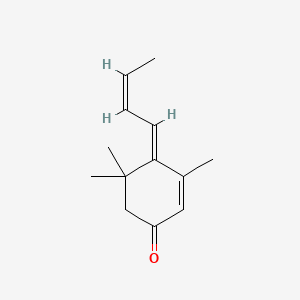
Megastigmatrienone B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Megastigmatrienone B is a naturally occurring compound belonging to the class of megastigmanes, which are degradation products of carotenoids. It is known for its distinctive aroma, often described as tobacco-like and spicy. The compound has the molecular formula C₁₃H₁₈O and a molecular weight of 190.2814 . This compound is commonly found in tobacco leaves and is a significant contributor to the aroma profile of tobacco products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of megastigmatrienone B typically involves the oxidation of alpha-ionone using tert-butyl hydroperoxide under the catalysis of vanadyl acetylacetonate to generate 3-oxo-alpha-ionone. This intermediate is then hydroborated in ethanol solution to obtain 3-oxo-alpha-ionol. Finally, solid p-toluenesulfonic acid is added for reflux dehydration to prepare this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
Megastigmatrienone B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the double bonds and carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and vanadyl acetylacetonate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms of this compound, and substituted analogues .
科学的研究の応用
Megastigmatrienone B has a wide range of applications in scientific research:
Medicine: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Industry: this compound is used in the flavor and fragrance industry due to its distinctive aroma.
作用機序
Megastigmatrienone B exerts its effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is crucial for the regulation of immune responses and inflammation. By inhibiting NF-κB-dependent transcription, this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby exhibiting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Beta-Damascenone: Another megastigmane derivative with a similar aroma profile and anti-inflammatory properties.
Alpha-Ionone: A precursor in the synthesis of megastigmatrienone B, also known for its fragrance properties.
Blumenol-A: A related compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific aroma profile and its potent anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway distinguishes it from other similar compounds, making it a valuable compound for both research and industrial applications .
特性
CAS番号 |
5298-13-5 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
(4E)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7- |
InChIキー |
CBQXHTWJSZXYSK-VZVVJSHISA-N |
異性体SMILES |
C/C=C\C=C/1\C(=CC(=O)CC1(C)C)C |
正規SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


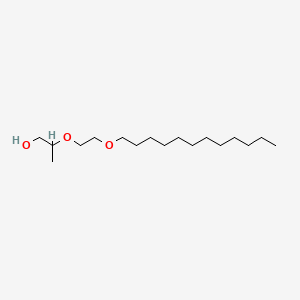
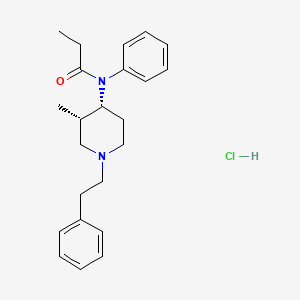
![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)
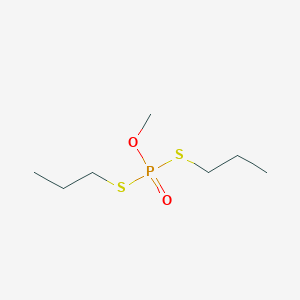
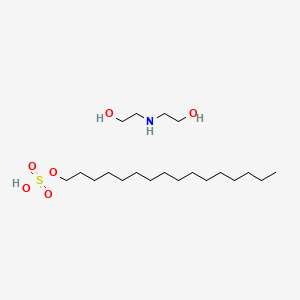
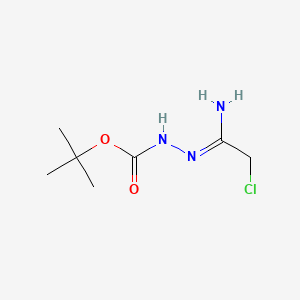
![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)
